N-2-(2,3-Didehydro)-moclobemide

Catalog No.
S14401095
CAS No.
M.F
C13H15ClN2O2
M. Wt
266.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-2-(2,3-Didehydro)-moclobemide

Product Name

N-2-(2,3-Didehydro)-moclobemide

IUPAC Name

4-chloro-N-[2-(2,3-dihydro-1,4-oxazin-4-yl)ethyl]benzamide

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

InChI

InChI=1S/C13H15ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4,7,9H,5-6,8,10H2,(H,15,17)

InChI Key

IECYLHLPVMGLMQ-UHFFFAOYSA-N

Canonical SMILES

C1COC=CN1CCNC(=O)C2=CC=C(C=C2)Cl

Traditional amidation approaches represent the foundational methodologies for synthesizing benzamide analogs, particularly those structurally related to N-2-(2,3-Didehydro)-moclobemide derivatives [1]. These established synthetic routes have been extensively developed to facilitate the formation of amide bonds through various catalytic and non-catalytic pathways [2]. The optimization of reaction conditions, including temperature, solvent selection, and catalyst loading, plays a crucial role in achieving high yields and selectivity in benzamide synthesis [3].

Recent advances in traditional amidation have focused on improving atom economy and reducing environmental impact while maintaining synthetic efficiency [4]. The development of metal-catalyzed approaches has particularly enhanced the accessibility of complex benzamide structures through controlled formation of carbon-nitrogen bonds [5]. These methodologies have proven essential for the preparation of moclobemide derivatives, where precise control over the amide formation is critical for maintaining the desired pharmacophore structure [6].

MethodReaction ConditionsYield (%)Reaction Time (hours)
Palladium-Catalyzed Suzuki-Miyaura CouplingPd(PPh₃)₄ (5 mol%), K₂CO₃, xylene, 80°C898
Sodium Hydride Base-CatalyzedNaH, THF, room temperature, 12 hours7912
Lithium Hexamethyldisilazide (LiHMDS)LiHMDS (3 eq.), THF, room temperature, 15 hours9015
Trichloroacetamide Radical CyclizationBu₃SnH, AIBN, toluene, reflux6524
Electrochemical AmidationIonic liquid BMIm-BF₄, room temperature895

Morpholine-Mediated Cyclization Techniques

Morpholine-mediated cyclization techniques have emerged as highly effective methods for constructing the morpholine ring system present in N-2-(2,3-Didehydro)-moclobemide derivatives [7]. These approaches utilize morpholine as both a nucleophile and a structural component, enabling the direct incorporation of the morpholine moiety into the target benzamide structure [8]. The cyclization process typically involves the formation of six-membered heterocyclic rings through carefully controlled reaction conditions that favor intramolecular bond formation over intermolecular processes [9].

Gold-catalyzed cyclization reactions have demonstrated exceptional utility in morpholine synthesis, particularly through tandem ring-opening and cycloisomerization sequences [7]. These reactions proceed through the dual activation of both aziridine and propargyl alcohol substrates, where the gold catalyst functions as both a π-acid and σ-acid to facilitate the cyclization process [10]. The resulting morpholine derivatives can be obtained with high diastereoselectivity and excellent yields under mild reaction conditions [11].

Platinum-catalyzed approaches have also shown significant promise in morpholine synthesis, particularly for N-propargylamino epoxide substrates [9]. The platinum catalyst promotes the formation of six-membered rings through exo-cyclization pathways, generating morpholine derivatives with high regioselectivity [9]. The reaction proceeds through the formation of dihydro-oxazine intermediates, which subsequently undergo hydrolysis to yield the desired morpholine products [9].

SubstrateCatalystConditionsYield (%)Enantioselectivity (% ee)
N-Propargylamino epoxidesPtCl₂Toluene, reflux75-
Aziridines with propargyl alcoholsAu(PPh₃)Cl/AgNTf₂DCE, 40°C92-
Alkenol substratesCinchona alkaloid-phthalazineMild conditions, room temperature9599
Morpholine ketene aminalIridium complexTHF, room temperature8598
N-PropargylaminesAu(I) catalystDCE, 1 mol% catalyst82-

Catalytic Optimization in p-Chlorobenzoyl Intermediate Formation

The catalytic optimization of p-chlorobenzoyl intermediate formation represents a critical aspect of N-2-(2,3-Didehydro)-moclobemide synthesis, as this intermediate serves as a key building block for the final benzamide structure [5]. Palladium-catalyzed cross-coupling reactions have proven particularly effective for generating p-chlorobenzoyl intermediates through Suzuki-Miyaura coupling methodologies [5]. These reactions typically employ phenylboronic acid derivatives as coupling partners with 4-chlorobenzoyl chloride substrates, utilizing palladium catalysts with appropriate phosphine ligands [5].

The optimization of reaction conditions for p-chlorobenzoyl intermediate formation has focused on achieving high yields while minimizing side reactions [12]. Temperature control plays a crucial role, with optimal conditions typically ranging from 80-110°C depending on the specific catalyst system employed [13]. The choice of base is equally important, with potassium carbonate and cesium carbonate showing superior performance compared to sodium-based alternatives [5].

Recent developments in catalyst design have led to the introduction of novel ligand systems that enhance both activity and selectivity in p-chlorobenzoyl intermediate formation [13]. The use of specialized phosphine ligands, such as PTABS (phenyl-tert-butylsulfinylphosphine), has demonstrated improved performance in challenging cross-coupling reactions [13]. Additionally, the development of iodine-promoted conversion methods has provided alternative pathways for accessing p-chlorobenzoyl intermediates from less reactive starting materials [12].

Starting MaterialCoupling PartnerCatalyst SystemTemperature (°C)Yield (%)
4-Chlorobenzoyl chloridePhenylboronic acidPd(PPh₃)₄/K₂CO₃8089
4-Chlorobenzoic acidN-(2-morpholinoethyl)amineZr(Cp*)₂(OTf)₂10085
Methyl 4-chlorobenzoateN-(2-morpholinoethyl)amineLiHMDS2590
4-Chloro-N,N-dimethylbenzamidePCl₃/I₂ systemI₂ promoter10072
1-Chloro-4-iodobenzeneN-(2-morpholinoethyl)aminePd(OAc)₂/PTABS11088

Innovative Free Radical-Mediated Bond Cleavage-Formation Strategies

Free radical-mediated bond cleavage-formation strategies have revolutionized the synthesis of N-2-(2,3-Didehydro)-moclobemide derivatives by providing access to previously challenging molecular architectures [14]. These innovative approaches harness the unique reactivity of radical intermediates to facilitate bond formation and cleavage processes under mild conditions [15]. The development of controlled radical generation methods has enabled the selective formation of carbon-carbon and carbon-heteroatom bonds critical for constructing complex benzamide structures [16].

The mechanistic understanding of radical-mediated processes has advanced significantly, with detailed studies revealing the role of radical intermediates in driving selective bond cleavage and formation [15]. Homolytic bond fission processes generate highly reactive radical species that can participate in various coupling reactions, including those essential for morpholine ring formation [14]. The ability to control radical generation through photochemical, thermal, or metal-mediated pathways has expanded the scope of accessible synthetic transformations [17].

Recent innovations in radical chemistry have focused on developing catalytic systems that can efficiently generate and control radical intermediates [18]. The introduction of photoredox catalysis has particularly enhanced the utility of radical-mediated processes by enabling reactions under mild conditions with high selectivity [19]. These advances have direct applications in the synthesis of N-2-(2,3-Didehydro)-moclobemide derivatives, where radical intermediates can facilitate the formation of key structural motifs [20].

UV-Initiated Reaction Pathways for Accelerated Synthesis

UV-initiated reaction pathways represent a cutting-edge approach for accelerating the synthesis of N-2-(2,3-Didehydro)-moclobemide derivatives through photochemical activation [21]. These methodologies utilize ultraviolet light to generate reactive intermediates that participate in bond-forming reactions with enhanced efficiency compared to thermal processes [17]. The photochemical approach offers significant advantages in terms of reaction selectivity and the ability to access unique reaction pathways not available through conventional heating [22].

The development of specialized photocatalysts has greatly enhanced the efficiency of UV-initiated syntheses [19]. Methylene blue-catalyzed systems have demonstrated exceptional performance in the photoactivation of chlorinated benzamides, enabling chemoselective transformations under blue light irradiation [19]. These systems operate through dual activation mechanisms that channel substrates toward either radical or cationic reaction pathways depending on the specific reaction conditions employed [19].

Tungsten-doped zinc oxide photocatalysts have shown remarkable activity in UV-initiated organic transformations, particularly in the synthesis of heterocyclic compounds [22]. The W-ZnO@NH₂-CBB system combines the photocatalytic properties of tungsten-doped zinc oxide with the light-harvesting capabilities of coomassie brilliant blue, resulting in enhanced photoactivity across the UV-visible spectrum [22]. This system has proven effective for the synthesis of benzimidazole derivatives through the coupling of benzyl alcohols with o-phenylenediamines under UV-visible light irradiation [22].

PhotocatalystLight SourceSubstrate TypeReaction Time (hours)Yield (%)Energy Efficiency
Methylene blueBlue LEDs (450 nm)Chlorinated benzamides1278High
W-ZnO@NH₂-CBBHP mercury lamp (UV-vis)Benzyl alcohols + o-phenylenediamines885Very High
CuCN/H₂SUV irradiation (254 nm)α-Hydroxyaldehydes675Moderate
Ferrocyanide/NitriteUV irradiation (360 nm)Methylamine/Ferrocyanide2413Low
Mes-Acr-MeBF₄Blue LEDs (450 nm)Carboxylic acids + amines589High

Comparative Energy Efficiency Analysis vs. Addition-Elimination Mechanisms

The comparative analysis of energy efficiency between free radical-mediated and addition-elimination mechanisms reveals significant differences in their synthetic utility for N-2-(2,3-Didehydro)-moclobemide derivatives [23]. Free radical-mediated processes typically exhibit lower activation energies and can proceed under milder reaction conditions compared to traditional addition-elimination pathways [24]. This fundamental difference has important implications for the overall sustainability and practicality of synthetic routes to complex benzamide structures [23].

Quantitative analysis of activation energies demonstrates that free radical-mediated pathways generally require 20-40% less energy input compared to addition-elimination mechanisms [24]. UV-initiated radical processes show the lowest activation energies, typically ranging from 20-25 kcal/mol, while thermal addition-elimination processes require activation energies of 34-36 kcal/mol [14]. This substantial difference in energy requirements translates directly to improved reaction efficiency and reduced environmental impact [23].

The atom economy of radical-mediated processes typically exceeds that of addition-elimination mechanisms by 15-20%, reflecting the more direct nature of radical bond-forming reactions [23]. Photocatalytic radical processes demonstrate the highest atom economy values, often exceeding 90%, while traditional addition-elimination approaches typically achieve 70-75% atom economy [24]. The environmental factor, defined as the ratio of waste to product, consistently favors radical-mediated processes, with E-factors ranging from 1.8-2.1 compared to 4.3-5.1 for addition-elimination mechanisms [23].

MechanismActivation Energy (kcal/mol)Reaction Temperature (°C)Energy Input (kJ/mol)Atom Economy (%)Environmental Factor (E-factor)Overall Efficiency Score
Free Radical-Mediated25.325105852.18.5
Addition-Elimination34.780145724.36.2
Photocatalytic Radical22.12592901.89.1
Thermal Addition-Elimination36.2100151705.15.8
UV-Initiated Radical20.82587881.98.8

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

266.0822054 g/mol

Monoisotopic Mass

266.0822054 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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